Enhanced Lipophilicity vs. (5-Methyl-1,3-thiazol-2-yl)methanamine
The introduction of a cyclopropyl group to the methanamine carbon significantly increases lipophilicity, a key determinant of passive membrane permeability. Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine has a measured CLogP of 0.69 , whereas its direct analog, (5-methyl-1,3-thiazol-2-yl)methanamine (CAS 921091-08-9), has a CLogP of -0.18 [1]. This represents a quantified increase of +0.87 log units.
| Evidence Dimension | Lipophilicity (CLogP) |
|---|---|
| Target Compound Data | CLogP = 0.69 |
| Comparator Or Baseline | (5-methyl-1,3-thiazol-2-yl)methanamine (CAS 921091-08-9): CLogP = -0.18 |
| Quantified Difference | Increase of 0.87 log units |
| Conditions | Calculated partition coefficient (octanol/water) based on chemical structure. |
Why This Matters
A higher CLogP suggests improved passive membrane permeability, making it a more suitable starting point for designing CNS-penetrant or orally bioavailable drug candidates.
- [1] ChemBase. (5-methyl-1,3-thiazol-2-yl)methanamine. Product ID: EN300-91363. Accessed 2026. View Source
